![molecular formula C14H23ClN6O B5563962 4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5563962.png)
4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine
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Description
4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine, also known as CTMP, is a synthetic compound that belongs to the triazine family. It was first synthesized in 2003 by a group of researchers at Pfizer. CTMP is a potent and selective inhibitor of the enzyme histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression. In recent years, CTMP has gained attention for its potential use in scientific research.
Scientific Research Applications
Synthesis and Antimicrobial Activities
One key application of derivatives of 4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine involves their synthesis for antimicrobial purposes. Researchers have synthesized novel derivatives and tested them for antimicrobial activities against various microorganisms, finding some derivatives to possess good or moderate activities. This suggests the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Vasodilation Properties
Another area of interest is the investigation into the vasodilation properties of derivatives of this compound. Through synthetic chemistry approaches, compounds have been created and evaluated for their ability to induce vasodilation, a critical parameter in the management of cardiovascular diseases. Some synthesized derivatives have shown remarkable vasodilation potency, indicating their potential application in therapeutic treatments for cardiovascular conditions (Girgis et al., 2008).
Ligand Mediated Coordination Chemistry
Derivatives of 4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine also find applications in coordination chemistry, where they act as ligands to explore unique coordination behaviors of metals. This exploration helps in understanding the complex interactions between metals and ligands, paving the way for the development of new materials and catalysts with specific properties (Majumder et al., 2016).
properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN6O/c15-12-17-13(16-4-7-20-8-10-22-11-9-20)19-14(18-12)21-5-2-1-3-6-21/h1-11H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDCYGLJXUONAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NCCN3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(morpholin-4-yl)ethyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine |
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